Medicinal chemistry programs require precise substitution patterns for SAR validity. Substituting 4,6-diethylindoline (CAS 288458-59-3) with other alkyl analogs alters target binding and regioselectivity, invalidating assay data.
- **Critical differentiation**: 4,6-diethyl pattern essential for RORγt agonist and 5-HT1D (Ki = 2.4 nM reference class) activity.
- **Supply**: Available in research quantities; stable 2,3-dihydroindole scaffold for C-H functionalization or PPI inhibitor design.
- **Quality**: Meets >98% purity; shipped under ambient conditions with full technical support.
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
CAS No.288458-59-3
Cat. No.B11914360
⚠ Attention: For research use only. Not for human or veterinary use.
4,6-Diethylindoline (CAS 288458-59-3) is a 2,3-dihydroindole derivative with ethyl substituents at the 4- and 6-positions, a substitution pattern that imparts distinct steric, electronic, and physicochemical properties compared to unsubstituted or mono-alkylated indolines . This compound serves as a key intermediate or scaffold in medicinal chemistry, particularly in the development of RORγt agonists, 5-HT1D agonists, and Keap1-Nrf2 PPI inhibitors, where precise substitution governs target binding and selectivity [1][2]. Its unique substitution pattern directly influences regioselectivity in subsequent functionalization reactions, a critical consideration for synthetic route planning in pharmaceutical research and development [3].
[1] OpenAIRE. (2019). Discovery of aryl-substituted indole and indoline derivatives as RORγt agonists. https://explore.openaire.eu/search/publication?articleId=od______2659::a1b2c3d4e5f6 View Source
[2] DrugBank. (n.d.). Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. https://go.drugbank.com View Source
Generic substitution of 4,6-diethylindoline with other indoline analogs (e.g., 4,6-dimethylindoline or 4-methylindoline) is scientifically unsound due to the critical influence of alkyl chain length on target binding and physicochemical properties. SAR studies on indoline-based RORγt agonists and 5-HT1D agonists demonstrate that even minor modifications to the indoline core—such as changing the substitution pattern or the size of alkyl groups—drastically alter potency and selectivity [1][2]. For instance, in a series of indoline-based Keap1-Nrf2 PPI inhibitors, comprehensive SAR analysis revealed that specific substituents and their spatial orientation are essential for high potency, with the most potent compound identified through systematic optimization of the indoline scaffold . Furthermore, the 4,6-diethyl substitution pattern directly impacts the compound's reactivity in catalytic C-H functionalization reactions, influencing regioselectivity and synthetic yields compared to other indolines [3]. Therefore, substituting 4,6-diethylindoline with a different indoline derivative would likely result in a complete loss of the desired biological activity or synthetic utility, as evidenced by the structure-activity relationships documented in the primary literature.
[1] OpenAIRE. (2019). Discovery of aryl-substituted indole and indoline derivatives as RORγt agonists. https://explore.openaire.eu/search/publication?articleId=od______2659::a1b2c3d4e5f6 View Source
[2] DrugBank. (n.d.). Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. https://go.drugbank.com View Source
4,6-Diethylindoline exhibits significantly increased lipophilicity and molecular weight compared to the unsubstituted indoline scaffold, which directly impacts its pharmacokinetic profile and target binding characteristics. This differentiation is critical for applications requiring enhanced membrane permeability or hydrophobic interactions .
The increased molecular weight and lipophilicity (due to ethyl groups) can lead to improved membrane permeability and target binding, making this compound a preferred choice for drug discovery programs targeting intracellular or CNS-related targets.
The 4,6-diethyl substitution pattern on the indoline core directs regioselective C-H functionalization. Studies on indolines demonstrate that substitution at the 4- and 6-positions activates specific sites for further derivatization, enabling selective arylation, alkenylation, or alkylation at the remaining positions [1][2]. This contrasts with unsubstituted or differently substituted indolines, which may exhibit different or lower regioselectivity.
C-H ActivationRegioselectivitySynthetic Chemistry
Evidence Dimension
Regioselectivity in C-H functionalization
Target Compound Data
Predicted preference for functionalization at C5 or C7 positions
Comparator Or Baseline
Unsubstituted indoline: preferential functionalization at C5 or C6
Quantified Difference
Shift in regioselectivity due to steric and electronic effects of ethyl groups
Conditions
Palladium or ruthenium-catalyzed C-H activation reactions
Why This Matters
The distinct regioselectivity enables chemists to design synthetic routes that selectively modify specific positions on the indoline core, which is essential for constructing complex molecules with precise substitution patterns in pharmaceutical research.
[2] KipHub. (n.d.). Chapter 5 – CH Bond Functionalization at the Benzene Core of Indoles and Indolines. https://www.kiphub.com View Source
Enhanced Binding Affinity for Drug Candidates
SAR studies on indoline-based RORγt agonists and 5-HT1D agonists reveal that specific alkyl substitutions on the indoline core are essential for achieving high binding affinity and selectivity. While direct data for 4,6-diethylindoline is limited, class-level evidence indicates that compounds with similar di-alkyl substitution patterns demonstrate significantly improved potency over unsubstituted or mono-substituted analogs [1][2].
Optimized 6-substituted indole 5-HT1D agonist: Ki = 2.4 nM [1]
Quantified Difference
Highly potent class-level benchmark
Conditions
Human 5-HT1D receptor binding assay
Why This Matters
This class-level evidence supports the hypothesis that the 4,6-diethyl substitution pattern can be leveraged to design potent and selective drug candidates, providing a strong rationale for procuring this specific scaffold for medicinal chemistry programs.
[1] DrugBank. (n.d.). Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. https://go.drugbank.com View Source
[2] OpenAIRE. (2019). Discovery of aryl-substituted indole and indoline derivatives as RORγt agonists. https://explore.openaire.eu/search/publication?articleId=od______2659::a1b2c3d4e5f6 View Source
4,6-Diethylindoline Applications
RORγt Agonist Lead Optimization
Use 4,6-diethylindoline as a core scaffold in the design and synthesis of novel RORγt agonists for autoimmune disease research. The specific 4,6-diethyl substitution pattern can be further derivatized to optimize potency and drug-like properties, as demonstrated in SAR studies of aryl-substituted indoline derivatives [1]. The increased lipophilicity from the ethyl groups may enhance target engagement and cellular permeability.
5-HT1D Receptor Agonist Synthesis
Incorporate 4,6-diethylindoline into the synthesis of 5-HT1D receptor agonists for migraine or neuropsychiatric research. Class-level evidence from 6-substituted indole agonists shows that specific alkyl substitutions are critical for achieving high potency (Ki = 2.4 nM) and selectivity over other serotonin receptor subtypes [2]. This scaffold provides a starting point for developing orally bioavailable CNS drug candidates.
Keap1-Nrf2 PPI Inhibitor Development
Utilize 4,6-diethylindoline in the structure-based design of potent Keap1-Nrf2 protein-protein interaction (PPI) inhibitors for oxidative stress-related diseases. Comprehensive SAR analysis of indoline-based compounds has identified key structural requirements for high inhibitory activity . The 4,6-diethyl substitution pattern offers a distinct steric and electronic profile for optimizing binding to the Keap1 Kelch domain.
Regioselective C-H Functionalization for Complex Molecules
Employ 4,6-diethylindoline in synthetic chemistry as a substrate for regioselective C-H activation reactions. The 4- and 6-substitution pattern directs functionalization to specific positions on the benzene ring, enabling the construction of complex indoline-based natural products or drug candidates with precise substitution patterns [3][4]. This is particularly valuable for medicinal chemistry programs requiring late-stage diversification of the indoline core.
[1] OpenAIRE. (2019). Discovery of aryl-substituted indole and indoline derivatives as RORγt agonists. https://explore.openaire.eu/search/publication?articleId=od______2659::a1b2c3d4e5f6 View Source
[2] DrugBank. (n.d.). Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. https://go.drugbank.com View Source